

Technical Guide: Metabolic Stability Predictions for Methoxyphenyl-Substituted Azepanes

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Compound of Interest

Compound Name: 3-(4-methoxyphenyl)-1-(oxolane-3-carbonyl)azepane

CAS No.: 1797720-57-0

Cat. No.: B2820412

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Executive Summary

Methoxyphenyl-substituted azepanes represent a privileged scaffold in CNS drug discovery, often targeting dopaminergic and serotonergic receptors (e.g., D2/D3, 5-HT2A). However, their clinical utility is frequently compromised by rapid oxidative metabolism. The methoxyphenyl moiety serves as a metabolic "soft spot," primarily susceptible to O-demethylation driven by CYP2D6 and CYP3A4, while the azepane ring is prone to N-oxidation and

-carbon hydroxylation. This guide provides a validated framework for predicting, verifying, and mitigating these metabolic liabilities using a synergistic in silico and in vitro approach.[1]

Chemical Space & Metabolic Liabilities[2][3]

The Scaffold Architecture

The structure consists of a seven-membered nitrogenous ring (azepane) linked to a phenyl ring bearing a methoxy group.[2]

- The Azepane Ring: A flexible, lipophilic base (

). The nitrogen atom can coordinate with the heme iron of P450s or undergo FMO-mediated oxidation.

- The Methoxyphenyl Group: An electron-rich aromatic system. The methoxy group is a classic site for Phase I metabolism (O-dealkylation).

The "Soft Spot" Mechanics

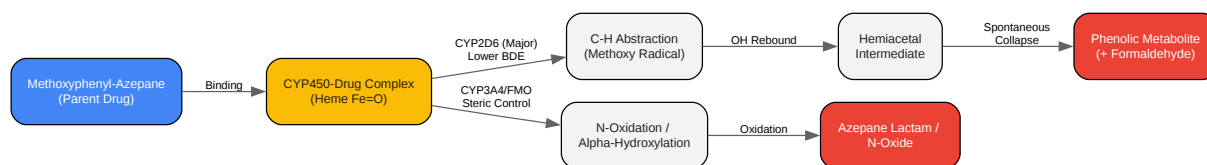
Metabolic instability in this scaffold is dominated by two competing pathways:

- O-Demethylation (Major): CYP450 enzymes (predominantly CYP2D6) abstract a hydrogen atom from the methoxy methyl group. This forms an unstable hemiacetal intermediate which spontaneously collapses to release formaldehyde and the corresponding phenol. The phenol is rapidly glucuronidated (Phase II), leading to high clearance.
- Azepane Oxidation (Minor/Moderate):
 - N-Oxidation: Direct oxygenation of the nitrogen.
 - -Hydroxylation: Hydroxylation at the carbon adjacent to the nitrogen, leading to ring opening or lactam formation.

Mechanistic Pathways & Visualization[5]

Understanding the specific enzymatic mechanism is crucial for prediction. The Hydrogen Atom Transfer (HAT) mechanism is the rate-limiting step for O-demethylation. The bond dissociation energy (BDE) of the C-H bond in the methoxy group is lowered by the adjacent oxygen's lone pair, making it a prime target for the high-valent Iron-Oxo species (Compound I) of the CYP450 catalytic cycle.

Diagram 1: Metabolic Pathways of Methoxyphenyl-Azepanes



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Caption: Divergent metabolic pathways. CYP2D6 preferentially targets the methoxy group (O-demethylation) due to favorable energetics, while CYP3A4/FMO may target the azepane ring.

Predictive Framework (In Silico)

Before synthesis, computational tools must be used to rank designs.

Site of Metabolism (SOM) Prediction

Do not rely on a single algorithm. Use a consensus approach:

- Reactivity-Based (e.g., SMARTCyp): Calculates the activation energy for H-abstraction. For methoxyphenyls, look for low energy barriers (< 15 kcal/mol) at the methoxy methyl.
- Structure-Based (Docking): Dock the ligand into the crystal structure of CYP2D6 (PDB: 2F9Q).
 - Key Interaction: The basic nitrogen of the azepane should form a salt bridge with Asp301.
 - Distance Check: Measure the distance from the heme iron to the methoxy carbon. A distance of 4-5 Å indicates high lability.

Quantum Mechanical (QM) Validation

For lead compounds, perform DFT calculations (e.g., B3LYP/6-31G*) to calculate the Bond Dissociation Energy (BDE) of the methoxy C-H bonds.

- Threshold: C-H BDEs < 85 kcal/mol suggest extreme metabolic instability.

- Comparison: Compare the BDE of the methoxy group vs. the azepane -carbons to predict the primary clearance mechanism.

Experimental Validation (In Vitro)

Predictions must be validated using a tiered assay system.

Protocol: Microsomal Stability Assay

This assay determines the Intrinsic Clearance (

) and half-life (

).

Reagents:

- Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
- NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
- Phosphate Buffer (100 mM, pH 7.4).
- Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

- Pre-incubation: Mix 1 μ M test compound with HLM (0.5 mg/mL final conc) in buffer. Incubate at 37°C for 5 mins.
- Initiation: Add NADPH regenerating system to start the reaction.
- Sampling: At

min, remove 50 μ L aliquots.
- Quenching: Immediately dispense into 150 μ L ice-cold ACN. Vortex and centrifuge (4000g, 20 min).

- Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Data Analysis: Plot

vs. time. The slope

gives:

Protocol: Metabolite Identification (MetID)

To confirm where the molecule is breaking:

- Incubation: Run the microsomal assay for 60 mins at a higher concentration (10 μM) to generate sufficient metabolite.
- LC-MS/MS: Use a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).
- Mass Shift Detection:
 - -14.01 Da: Loss of (O-demethylation). Diagnostic for methoxy instability.
 - +15.99 Da: Mono-oxygenation (Hydroxylation or N-oxidation).
 - +31.99 Da: Di-oxygenation.

Optimization Strategies

If the methoxyphenyl-azepane is too unstable (

), apply these structural modifications:

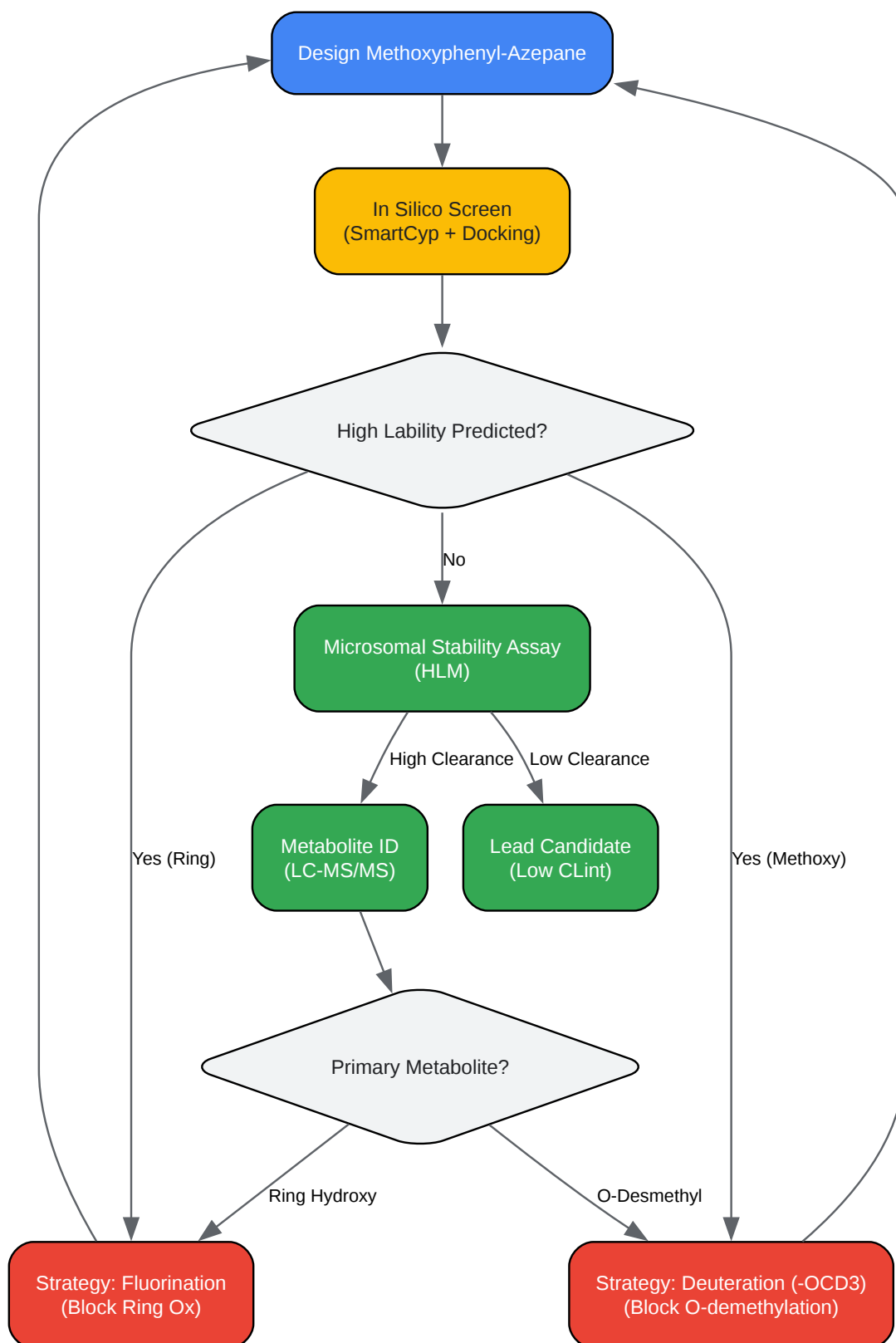
Table 1: Structural Optimization Matrix

Strategy	Modification	Mechanism of Action	Effect on Stability
Fluorination	Replace Phenyl-H with F	Blocks aromatic hydroxylation; electronic deactivation of ring.	High (if placed para to methoxy)
Deuteration		Kinetic Isotope Effect (KIE). C-D bond is stronger than C-H.	Moderate to High (Specific to O-demethylation)
Steric Hindrance	or	Steric bulk prevents approach to Heme Iron.	High (May affect potency)
Scaffold Hop	Azepane Azocane/Piperidine	Alters ring conformation and N-Fe distance.	Variable

Integrated Workflow & Decision Tree

This diagram illustrates the logic flow from design to lead selection.

Diagram 2: Prediction & Optimization Loop



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Caption: Iterative workflow for stabilizing methoxyphenyl-azepanes. In silico filters prioritize designs, while MetID directs specific chemical modifications.

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